molecular formula C14H11N3O2S B12406579 5-((2,4-Dihydroxybenzylidene)amino)-1,3-dihydro-2H-benzo[d]imidazole-2-thione

5-((2,4-Dihydroxybenzylidene)amino)-1,3-dihydro-2H-benzo[d]imidazole-2-thione

Cat. No.: B12406579
M. Wt: 285.32 g/mol
InChI Key: BGXWDJFZASQDKH-UHFFFAOYSA-N
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Description

A-Glucosidase-IN-22 is a potent inhibitor of the enzyme alpha-glucosidase, which plays a crucial role in carbohydrate metabolism by breaking down complex carbohydrates into glucose. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the management of type 2 diabetes mellitus, where it helps regulate postprandial blood glucose levels by inhibiting the activity of alpha-glucosidase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-Glucosidase-IN-22 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production of A-Glucosidase-IN-22 often relies on large-scale fermentation processes, where optimized strains of microorganisms are cultured under controlled conditions to maximize yield. Chemical synthesis methods are also employed, particularly for producing high-purity compounds for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

A-Glucosidase-IN-22 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

A-Glucosidase-IN-22 has a wide range of scientific research applications:

Mechanism of Action

A-Glucosidase-IN-22 exerts its effects by binding to the active site of the alpha-glucosidase enzyme, thereby inhibiting its activity. This inhibition prevents the breakdown of complex carbohydrates into glucose, leading to a reduction in postprandial blood glucose levels. The molecular targets involved include key amino acid residues within the enzyme’s active site, which interact with the inhibitor through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

A-Glucosidase-IN-22 is unique due to its specific binding affinity and inhibitory potency, which may offer advantages in terms of efficacy and safety compared to other inhibitors. Its distinct molecular structure allows for targeted interactions with the enzyme, potentially leading to more effective glucose regulation .

Properties

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

5-[(2,4-dihydroxyphenyl)methylideneamino]-1,3-dihydrobenzimidazole-2-thione

InChI

InChI=1S/C14H11N3O2S/c18-10-3-1-8(13(19)6-10)7-15-9-2-4-11-12(5-9)17-14(20)16-11/h1-7,18-19H,(H2,16,17,20)

InChI Key

BGXWDJFZASQDKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N=CC3=C(C=C(C=C3)O)O)NC(=S)N2

Origin of Product

United States

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